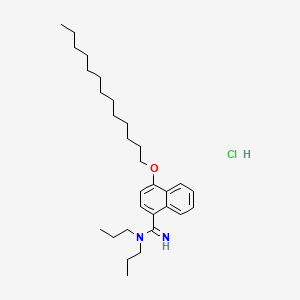
N,N-Dipropyl-4-(tridecyloxy)-1-naphthamidine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride is a chemical compound with the molecular formula C27H45ClN2O It is known for its unique structure, which includes a naphthamidine core substituted with dipropyl and tridecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthamidine Core: This involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions.
Substitution with Dipropyl Groups:
Attachment of the Tridecyloxy Group: This step involves the etherification of the naphthamidine core with tridecyloxy halides.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthamidine core to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dipropyl and tridecyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthamidine derivatives.
Scientific Research Applications
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dipropyl-4-methoxynaphthamidine hydrochloride
- N,N-Dipropyl-4-ethoxynaphthamidine hydrochloride
- N,N-Dipropyl-4-butoxynaphthamidine hydrochloride
Uniqueness
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride is unique due to its long tridecyloxy chain, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific solubility and stability characteristics.
Properties
CAS No. |
30798-94-8 |
|---|---|
Molecular Formula |
C30H49ClN2O |
Molecular Weight |
489.2 g/mol |
IUPAC Name |
N,N-dipropyl-4-tridecoxynaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C30H48N2O.ClH/c1-4-7-8-9-10-11-12-13-14-15-18-25-33-29-22-21-28(26-19-16-17-20-27(26)29)30(31)32(23-5-2)24-6-3;/h16-17,19-22,31H,4-15,18,23-25H2,1-3H3;1H |
InChI Key |
CBOIDZVQHOSIBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCC)CCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















